2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound 2-(9,9-Dimethyl-9H-fluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that is significant in the field of organic electronics, particularly in the synthesis of OLED materials. The fluorene derivatives, such as this compound, are known for their luminescent properties, which make them valuable for the development of advanced luminescent materials .
Synthesis Analysis
The synthesis of the related compound, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, involves a multi-step process starting from fluorene. The process includes bromination, methylation, and a Grignard reaction. The synthesis is optimized to achieve high yields and short reaction times, indicating a well-developed and efficient synthetic route. This information suggests that similar methodologies could be applied to synthesize the compound , with adaptations for the specific substitution pattern on the fluorene core .
Molecular Structure Analysis
While the provided data does not directly describe the molecular structure of this compound, it does provide insights into a structurally similar compound. The related compound, 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, exhibits a twisted conformation around the dioxaborolane ring. This suggests that the dioxaborolane moiety in our compound of interest may also adopt a twisted conformation, which could influence its reactivity and interaction with other molecules .
Chemical Reactions Analysis
The chemical reactivity of boronic esters is typically characterized by their ability to form boronic acids upon hydrolysis and to participate in Suzuki-Miyaura cross-coupling reactions. Although the specific chemical reactions of this compound are not detailed in the provided papers, it is reasonable to infer that it would exhibit similar reactivity patterns due to the presence of the dioxaborolane group .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, based on the structural features and the known properties of similar compounds, it can be inferred that this compound would likely be a solid at room temperature, with stability under inert atmospheres, and solubility in common organic solvents. The luminescent properties of the fluorene core suggest potential applications in optoelectronic devices .
Scientific Research Applications
Polymer Synthesis and Photovoltaic Applications
This compound is used in chain-growth polymerization for synthesizing polyfluorenes via Suzuki-Miyaura coupling reactions, indicating its role in the creation of well-defined polymers with narrow molecular weight distributions (Yokoyama et al., 2007). It's also involved in the synthesis of highly pure blue fluorescent molecules like 1,3,6,8-tetrakis[9,9-bis(3-methylbutyl)-9H-fluoren-2-yl]pyrene, which have potential applications in organic light-emitting diodes (OLEDs) (Hu et al., 2010). Additionally, this compound plays a role in the development of well-defined poly(2,7-fluorene) derivatives, which exhibit photoluminescence and can be used in the fabrication of blue-light-emitting devices (Ranger et al., 1997).
Material Science and Nanoparticle Research
The compound has applications in the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These applications are crucial in the field of material science for the development of stable nanoparticles with high fluorescence emission (Fischer et al., 2013). It's also integral to the design and synthesis of low band gap polymers for organic solar cell applications, highlighting its role in renewable energy technology (Meena et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acid derivatives, such as this compound, are often used in the suzuki-miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which is a key process in the synthesis of various organic compounds .
Biochemical Pathways
Given its potential use in the suzuki-miyaura coupling reaction, it may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways .
Pharmacokinetics
As a boronic acid derivative, its bioavailability could be influenced by factors such as its ability to form reversible covalent bonds with hydroxyl groups .
Result of Action
As a boronic acid derivative, it may interact with various biological targets and potentially influence multiple cellular processes .
Action Environment
Environmental factors that could influence the compound’s action, efficacy, and stability include pH, temperature, and the presence of other compounds or enzymes .
properties
IUPAC Name |
2-(9,9-dimethylfluoren-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO2/c1-19(2)17-10-8-7-9-15(17)16-13-14(11-12-18(16)19)22-23-20(3,4)21(5,6)24-22/h7-13H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HISQGSPPFXDPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C4=CC=CC=C43)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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